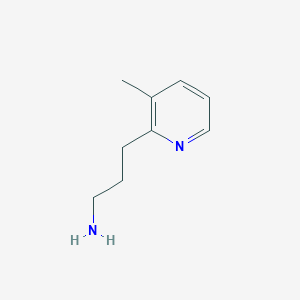

![molecular formula C12H13ClN4OS B3020901 N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride CAS No. 1421456-47-4](/img/structure/B3020901.png)

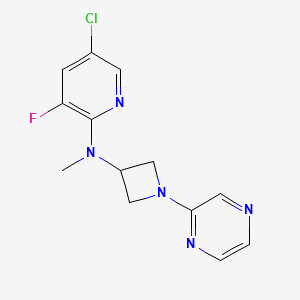

N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is a chemical entity that has been studied for its potential pharmacological properties. It is related to a class of compounds that have been explored for their ability to inhibit factor Xa (fXa), an enzyme that plays a crucial role in the coagulation cascade. Inhibition of fXa is a therapeutic strategy for the development of anticoagulants, which are used to prevent and treat thromboembolic disorders.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives, which incorporate various fused-bicyclic rings including the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as the S4 binding element, have been synthesized and evaluated for their anti-fXa activity. The synthesis involved the use of specific binding elements to target the S4 subsite of fXa, which is a novel approach in the design of non-amidine fXa inhibitors .

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using X-ray crystallography, which provided insights into the binding mode of the bicyclic ring to the S4 subsite of fXa. The crystallographic study revealed that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene moieties bind to the S4 and S1 subsites, respectively. This binding is further stabilized by a novel intramolecular S-O close contact, which was supported by ab initio energy calculations and Mulliken population analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include asymmetric reductive amination, which is a key step in achieving high stereochemical control. This process is crucial for the synthesis of chiral molecules that may have better pharmacological profiles due to their enantioselectivity. The asymmetric synthesis of related compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, has been achieved with high diastereofacial selectivity, demonstrating the potential for producing enantiomerically pure compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride are not detailed in the provided papers, the related compounds exhibit properties that are indicative of their potential as orally available anticoagulants. For example, the compound type 61 displayed potent anti-fXa activity and a moderate bioavailability in rats, which suggests that the physical and chemical properties of these molecules are conducive to oral administration .

特性

IUPAC Name |

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS.ClH/c17-11(9-3-1-2-5-14-9)16-12-15-8-4-6-13-7-10(8)18-12;/h1-3,5,13H,4,6-7H2,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBBMKYZRLABGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

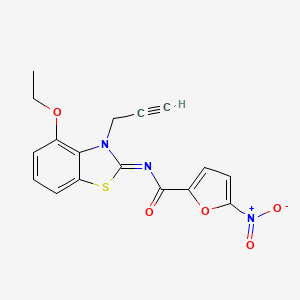

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)

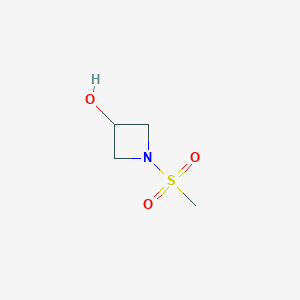

![[2-(4-Methylpiperidin-1-yl)butyl]amine](/img/structure/B3020819.png)

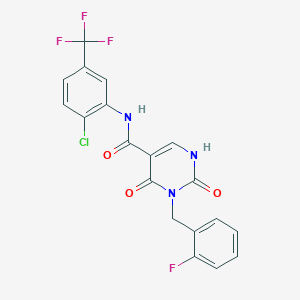

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3020820.png)

![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)